

Butyloctyl Salicylate: A Technical Deep Dive into its UV Absorption Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: B3049012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate, a salicylic acid ester, is a multifunctional ingredient increasingly utilized in the formulation of sun care and cosmetic products. While not officially classified as a standalone active sunscreen ingredient by the U.S. Food and Drug Administration (FDA), its inherent ability to absorb ultraviolet (UV) radiation, particularly in the UVB range, makes it a significant contributor to the sun protection factor (SPF) of a formulation. This technical guide provides an in-depth analysis of the UV absorption spectrum of **butyloctyl salicylate**, detailed experimental protocols for its analysis, and an exploration of its role in photostability and formulation efficacy.

Butyloctyl salicylate serves multiple functions in cosmetic formulations. It acts as an effective solvent for solid UV filters, an emollient that provides a pleasant skin feel, and a photostabilizer, notably for the notoriously unstable UVA filter, avobenzone.^{[1][2]} Its structural similarity to the approved UVB filter, octisalate (ethylhexyl salicylate), underpins its UV-absorbing capabilities.^[3]

UV Absorption Profile

The UV absorption spectrum of **butyloctyl salicylate** is primarily concentrated in the UVB portion of the electromagnetic spectrum, with some absorption extending into the short-wave UVA region. Its UV absorbance profile is reported to be nearly identical to that of ethylhexyl

salicylate.[1] The core UV-absorbing moiety, the salicylate group, is the same for both molecules.[4]

The primary absorption range for **butyloctyl salicylate** lies between 290 and 320 nanometers (nm).[1] This positions it as an effective filter for the UVB rays that are the primary cause of sunburn and a significant contributor to the risk of skin cancer.

Quantitative Data Summary

While specific molar absorptivity data for **butyloctyl salicylate** is not readily available in the public domain, the data for its close analogue, ethylhexyl salicylate, provides a strong reference.

Parameter	Value	Reference
Chemical Name	2-Butyloctyl 2-hydroxybenzoate	
Molecular Formula	<chem>C19H30O3</chem>	[2]
Molecular Weight	306.44 g/mol	[5]
Primary Absorption Range	290 - 320 nm	[1]
Peak Absorbance (λ_{max}) of Ethylhexyl Salicylate	306 - 310 nm	[6][7]
UV Filter Classification	UVB and partial UVA absorber	[8]

Experimental Protocol: UV-Vis Spectrophotometry

The following protocol outlines a detailed methodology for determining the UV absorption spectrum of **butyloctyl salicylate** using a UV-Visible (UV-Vis) spectrophotometer. This method is based on established principles for the analysis of oil-soluble organic compounds.

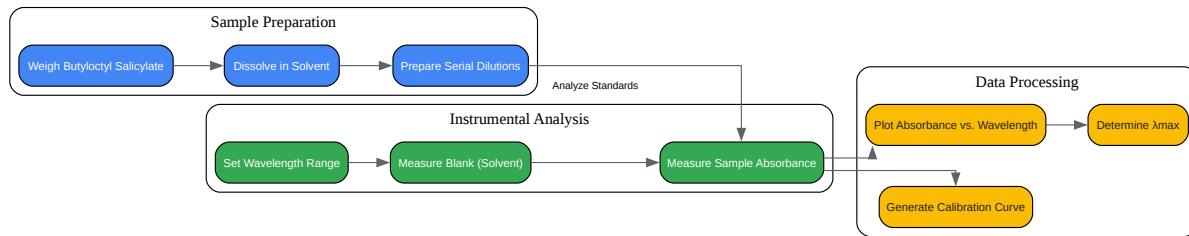
Materials and Equipment

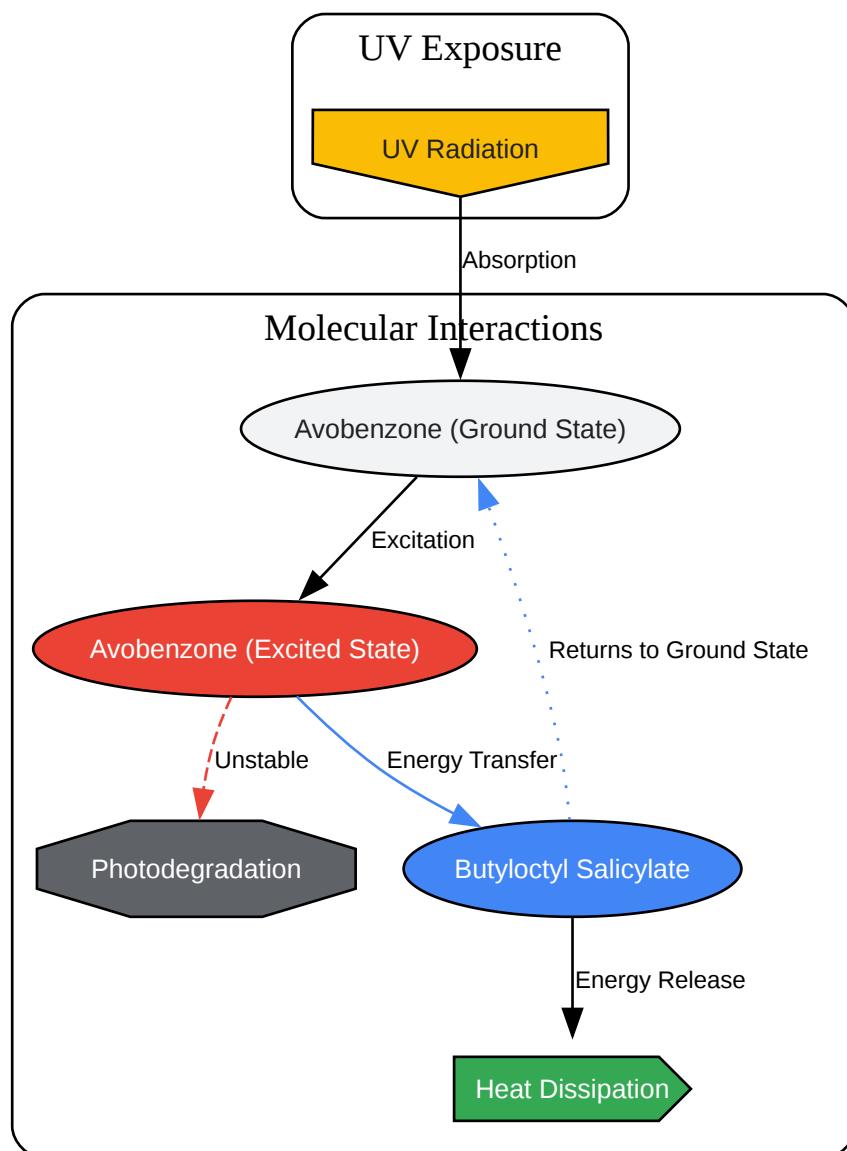
- **Butyloctyl Salicylate** (analytical standard)
- Spectrophotometric grade solvent (e.g., ethanol, isopropanol, or hexane)

- UV-Vis double-beam spectrophotometer
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Quartz cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions

- Stock Solution Preparation: Accurately weigh a precise amount of **butyloctyl salicylate** and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration.
- Serial Dilutions: Perform serial dilutions of the stock solution using the same solvent to prepare a series of standard solutions with decreasing concentrations. The concentration range should be selected to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).


Instrumental Analysis


- Instrument Warm-up: Allow the UV-Vis spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
- Wavelength Scan: Set the spectrophotometer to scan across the UV range, typically from 250 nm to 400 nm.
- Blank Measurement: Fill a quartz cuvette with the solvent used for the sample preparation and place it in both the sample and reference beams to record a baseline (auto-zero).
- Sample Measurement: Starting with the most dilute standard solution, rinse the sample cuvette with the solution, then fill it and place it in the sample beam. Record the absorbance spectrum. Repeat this process for all standard solutions, moving from the lowest to the highest concentration.

- Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λ_{max}) against the concentration of the standard solutions to generate a calibration curve. The linearity of this curve will confirm adherence to the Beer-Lambert law. The UV absorption spectrum of **butyloctyl salicylate** can then be accurately recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and experimental frameworks relevant to the analysis of **butyloctyl salicylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyloctyl salicylate | 190085-41-7 | Benchchem [benchchem.com]

- 2. BUTYLOCTYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 3. 2-Ethylhexyl Salicylate: A Key Component in Modern Sunscreen Formulations _ Chemicalbook [chemicalbook.com]
- 4. US20160011102A1 - Characterization of crude oil by ultraviolet visible spectroscopy - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ETHYLHEXYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 7. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [Butyloctyl Salicylate: A Technical Deep Dive into its UV Absorption Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049012#butyloctyl-salicylate-uv-absorption-spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com